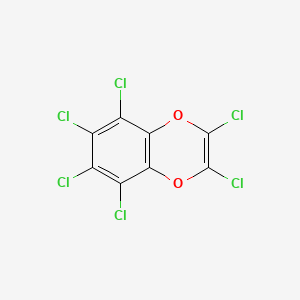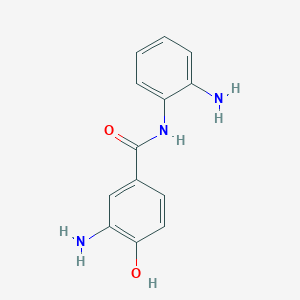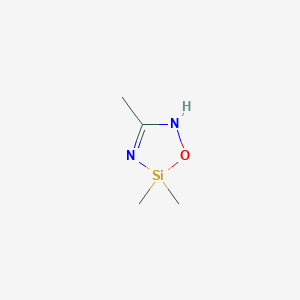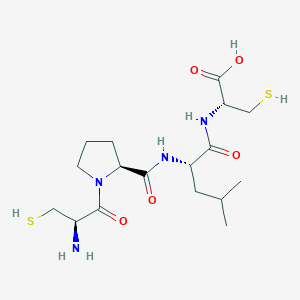
Docos-15-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docos-15-en-1-ol: is a long-chain fatty alcohol with the molecular formula C22H44O . . This compound is characterized by a hydroxyl group attached to the first carbon of a 22-carbon chain, which includes a double bond at the 15th position. It is a naturally occurring substance found in various plant oils and waxes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docos-15-en-1-ol can be synthesized through the reduction of erucic acid, which is a monounsaturated omega-9 fatty acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of erucic acid derived from high-erucic acid rapeseed oil. The hydrogenation process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Docos-15-en-1-ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or Pt catalyst.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Chemistry: Docos-15-en-1-ol is used as a precursor in the synthesis of various long-chain fatty alcohols and acids. It is also utilized in the production of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a biomarker for certain metabolic disorders .
Medicine: It is also explored for its anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the manufacture of cosmetics, personal care products, and lubricants. It is valued for its emollient and moisturizing properties .
Mécanisme D'action
The mechanism of action of docos-15-en-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with lipid bilayers and can modulate the activity of membrane-bound enzymes and receptors . The compound’s effects are mediated through its interaction with specific molecular targets, including fatty acid-binding proteins and lipid transporters .
Comparaison Avec Des Composés Similaires
Docos-13-en-1-ol: Another long-chain fatty alcohol with a double bond at the 13th position.
Eicos-15-en-1-ol: A shorter chain fatty alcohol with a similar structure but with 20 carbon atoms.
Erucyl alcohol: Often used interchangeably with docos-15-en-1-ol, as it is another name for the same compound.
Uniqueness: this compound is unique due to its specific double bond position and long carbon chain, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high molecular weight and specific reactivity .
Propriétés
Numéro CAS |
62803-16-1 |
|---|---|
Formule moléculaire |
C22H44O |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
docos-15-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h7-8,23H,2-6,9-22H2,1H3 |
Clé InChI |
WBBJCBOOTPORNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


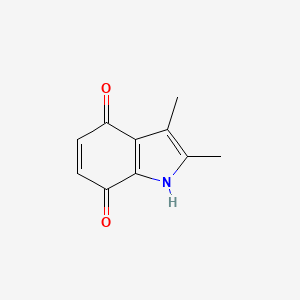
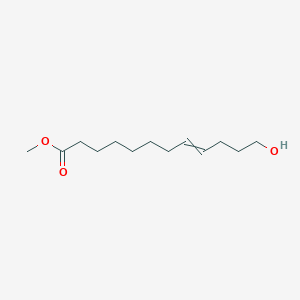
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
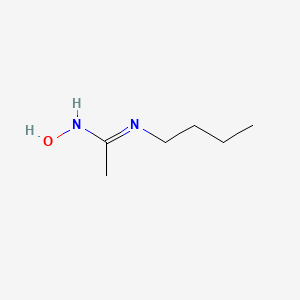
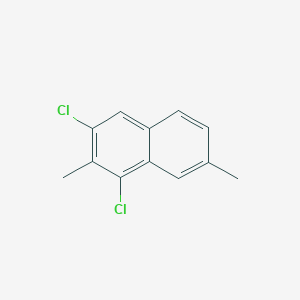
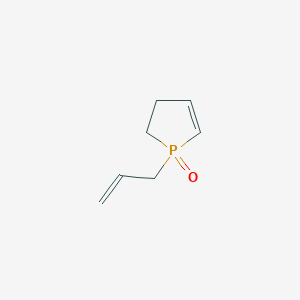

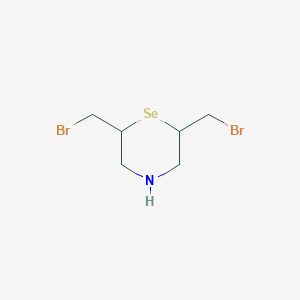
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
